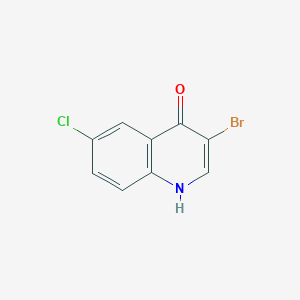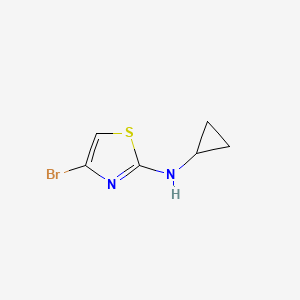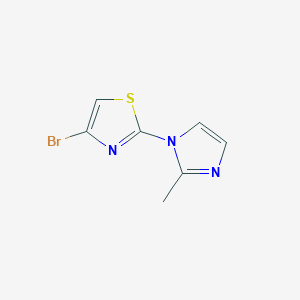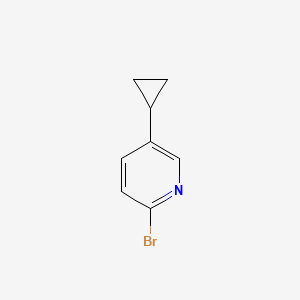![molecular formula C13H13Cl2NO B1372048 Chlorhydrate de 2-[4-(chlorométhyl)phénoxymethyl]pyridine CAS No. 1208739-07-4](/img/structure/B1372048.png)
Chlorhydrate de 2-[4-(chlorométhyl)phénoxymethyl]pyridine
Vue d'ensemble
Description
“2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” is a chemical compound with the molecular formula C13H13Cl2NO . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .
Synthesis Analysis
The synthesis of “2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” can be achieved using a synthetic method that involves the oxidation of 4-methylpyridine into 4-picolinic acid with potassium permanganate . The 4-picolinic acid and methanol react to produce methyl pyridine-4-carboxylate under acid conditions. The methyl pyridine-4-carboxylate is then reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of “2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” is represented by the InChI code: 1S/C13H12ClNO.ClH/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12;/h1-8H,9-10H2;1H . The molecular weight of the compound is 270.16 .Chemical Reactions Analysis
The compound finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters . The group can be introduced in the presence of a base, e.g., tetramethylguanidine, and is stable to acid-catalyzed removal of Cbz protecting group .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The compound is soluble in water (750 mg/ml at 20°C), soluble in 1N HCl (2.5%), DMSO, and methanol .Applications De Recherche Scientifique
Alkylation catalysée par une base
Ce composé a été utilisé comme réactif dans l'alkylation catalysée par une base du p-tert-butylcalix[4]arène et du p-tert-butylcalix[4]arène dans le DMF . L'alkylation est un processus où un groupe alkyle est transféré d'une molécule à une autre. C'est un processus clé en chimie organique.
Synthèse du complexe de bisamide d'acide diéthylènetriaminepentaacétique avec Gd3+
Il a été utilisé dans la synthèse du complexe de bisamide d'acide diéthylènetriaminepentaacétique avec Gd3+ . Ce complexe est un agent de contraste en imagerie par résonance magnétique sensible à Zn2±. Les agents de contraste sont utilisés pour améliorer la visibilité des structures internes du corps dans les scans d'IRM.
Protection des extrémités carboxyles des peptides
Bien que non directement lié au "chlorhydrate de 2-[4-(chlorométhyl)phénoxymethyl]pyridine", un composé similaire "chlorhydrate de 4-(chlorométhyl)pyridine" trouve son application comme réactif pour la protection des extrémités carboxyles des peptides en tant qu'esters de 4-picolyle . Cela fournit une "poignée" polaire qui aide à la séparation et à la purification du peptide.
Synthèse et fabrication personnalisées
Ce composé est disponible pour la synthèse personnalisée et la fabrication en vrac . Cela suggère qu'il pourrait être utilisé comme matière première ou intermédiaire dans la synthèse d'autres molécules complexes.
Safety and Hazards
Propriétés
IUPAC Name |
2-[[4-(chloromethyl)phenoxy]methyl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12;/h1-8H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVWPYTVMZOAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


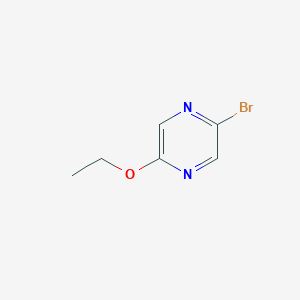
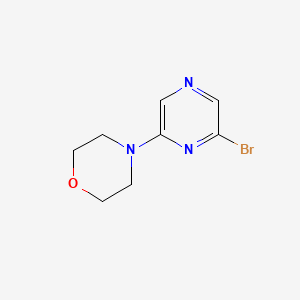
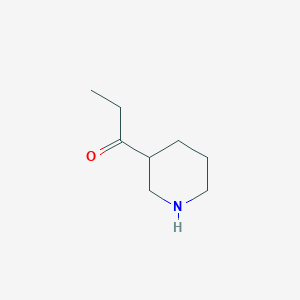
![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)

